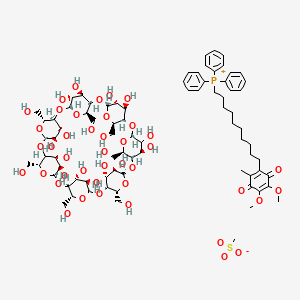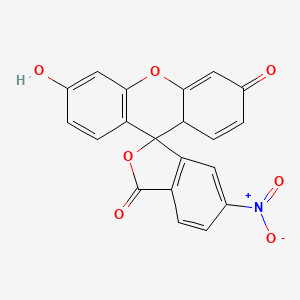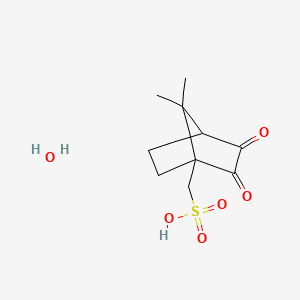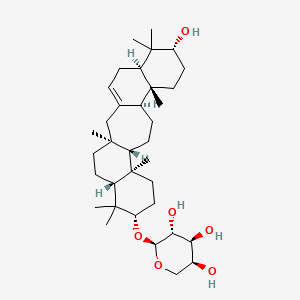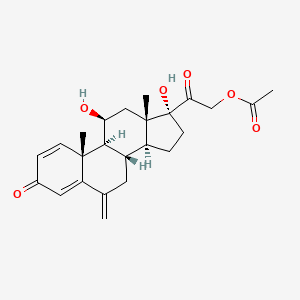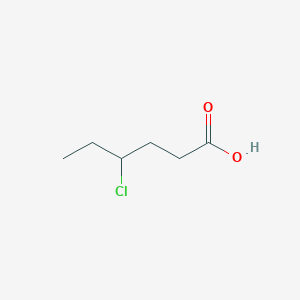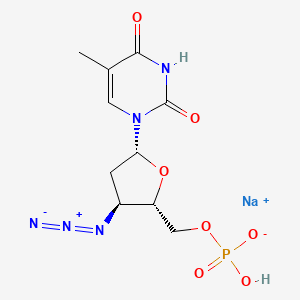
3'-Azido-3'-deoxythymidine 5'-Monophosphate Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Azido-3’-deoxythymidine 5’-Monophosphate Sodium Salt is a chemical compound with the molecular formula C10H13N5NaO7PThis compound is particularly significant in biochemical and virology research due to its role in inhibiting certain DNA polymerase enzymes, especially in the context of viral replication .
Métodos De Preparación
The synthesis of 3’-Azido-3’-deoxythymidine 5’-Monophosphate Sodium Salt involves several steps:
Starting Material: The synthesis begins with thymidine, a nucleoside component of DNA.
Azidation: Thymidine undergoes azidation to introduce the azido group at the 3’ position, forming 3’-Azido-3’-deoxythymidine.
Phosphorylation: The azidothymidine is then phosphorylated at the 5’ position using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled conditions to yield 3’-Azido-3’-deoxythymidine 5’-Monophosphate.
Sodium Salt Formation: Finally, the monophosphate is converted to its sodium salt form by neutralization with sodium hydroxide.
Industrial production methods typically involve large-scale synthesis using similar steps but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the stability and integrity of the compound.
Análisis De Reacciones Químicas
3’-Azido-3’-deoxythymidine 5’-Monophosphate Sodium Salt undergoes various chemical reactions:
Oxidation and Reduction: The azido group can be reduced to an amine group under specific conditions, although this is less common in practical applications.
Substitution Reactions: The azido group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Phosphorylation and Dephosphorylation: The compound can undergo further phosphorylation to form di- and triphosphate derivatives, which are biologically active forms.
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3’-Azido-3’-deoxythymidine 5’-Monophosphate Sodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of nucleotide analogs and other derivatives for various biochemical studies.
Biology: The compound is employed in studies involving DNA synthesis and repair mechanisms, particularly in the context of viral replication.
Medicine: It serves as a key intermediate in the development of antiviral drugs, especially those targeting HIV. Its triphosphate form is an active inhibitor of HIV reverse transcriptase.
Industry: The compound is used in the production of diagnostic reagents and as a standard in analytical chemistry
Mecanismo De Acción
The primary mechanism of action of 3’-Azido-3’-deoxythymidine 5’-Monophosphate Sodium Salt involves its conversion to the triphosphate form within cells. This triphosphate form inhibits the activity of HIV reverse transcriptase, an enzyme crucial for the replication of the virus. By incorporating into the viral DNA, it causes chain termination, thereby preventing the synthesis of viral DNA and subsequent replication of the virus .
Comparación Con Compuestos Similares
3’-Azido-3’-deoxythymidine 5’-Monophosphate Sodium Salt can be compared with other nucleoside analogs such as:
2’,3’-Dideoxycytidine (ddC): Another nucleoside analog used in antiviral therapy, particularly for HIV.
2’,3’-Dideoxyinosine (ddI): Similar to ddC, it is used in the treatment of HIV and works by inhibiting reverse transcriptase.
Lamivudine (3TC): A nucleoside analog that is also used to treat HIV and hepatitis B.
The uniqueness of 3’-Azido-3’-deoxythymidine 5’-Monophosphate Sodium Salt lies in its specific azido group at the 3’ position, which is crucial for its antiviral activity. This structural feature distinguishes it from other nucleoside analogs and contributes to its effectiveness in inhibiting viral replication .
Propiedades
Fórmula molecular |
C10H13N5NaO7P |
|---|---|
Peso molecular |
369.20 g/mol |
Nombre IUPAC |
sodium;[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P.Na/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(22-8)4-21-23(18,19)20;/h3,6-8H,2,4H2,1H3,(H,12,16,17)(H2,18,19,20);/q;+1/p-1/t6-,7+,8+;/m0./s1 |
Clave InChI |
FVNHKXYKJMCQDY-HNPMAXIBSA-M |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)[O-])N=[N+]=[N-].[Na+] |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)[O-])N=[N+]=[N-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3R)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B13403358.png)


